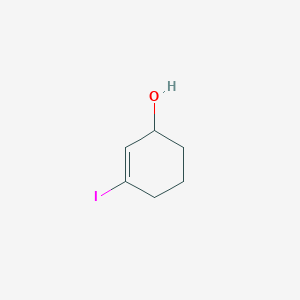

3-Iodocyclohex-2-en-1-ol

Description

Properties

CAS No. |

188635-27-0 |

|---|---|

Molecular Formula |

C6H9IO |

Molecular Weight |

224.04 g/mol |

IUPAC Name |

3-iodocyclohex-2-en-1-ol |

InChI |

InChI=1S/C6H9IO/c7-5-2-1-3-6(8)4-5/h4,6,8H,1-3H2 |

InChI Key |

FHESPJFELWIUDQ-UHFFFAOYSA-N |

SMILES |

C1CC(C=C(C1)I)O |

Canonical SMILES |

C1CC(C=C(C1)I)O |

Synonyms |

3-IODOCYCLOHEX-2-ENOL |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3 Iodocyclohex 2 En 1 Ol

Chemo- and Regioselective Synthesis of 3-Iodocyclohex-2-en-1-ol

Achieving chemo- and regioselectivity is paramount in the synthesis of polyfunctional molecules like this compound. Chemists must control reactions to target specific functional groups while leaving others intact and direct reagents to the correct position within the molecule. The following sections detail specific strategies that leverage modern synthetic techniques to prepare this valuable building block.

Conversion from Halogenated Cyclohexenone Derivatives

A primary route to this compound involves the selective reduction of the corresponding ketone, 3-iodocyclohex-2-enone (B1625203). This precursor can be synthesized from cyclohexenone itself. The critical step is the 1,2-reduction of the carbonyl group in the α,β-unsaturated system without affecting the carbon-carbon double bond or the sensitive carbon-iodine bond.

Another approach begins with other halogenated cyclohexenones, such as 3-bromocyclohex-2-en-1-one. This compound can be converted into an organometallic intermediate which can then be functionalized. For instance, a direct, LiCl-mediated insertion of zinc dust into 3-bromocyclohex-2-en-1-one yields a 3-zincated cyclohexenone intermediate. uni-muenchen.de While this specific intermediate is typically used in cross-coupling reactions to form new carbon-carbon bonds at the 3-position, subsequent reduction of the ketone would lead to the desired allylic alcohol framework. uni-muenchen.de

The table below summarizes common reducing agents and conditions applicable for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, a key transformation for producing this compound from 3-iodocyclohex-2-enone.

| Precursor Compound | Reagent/Conditions | Product | Selectivity |

| 3-Iodocyclohex-2-enone | Sodium borohydride (B1222165) (NaBH₄), CeCl₃·7H₂O (Luche reduction) | This compound | High 1,2-reduction selectivity |

| 3-Iodocyclohex-2-enone | Diisobutylaluminium hydride (DIBAL-H), low temp. | This compound | Good 1,2-reduction selectivity |

| 3-Iodocyclohex-2-enone | Lithium aluminium hydride (LiAlH₄) | This compound | Can lead to over-reduction |

A related biocatalytic transformation uses toluene (B28343) dioxygenase (TDO) to convert 3-iodophenol (B1680319) into (4S,5S)-dihydroxy-3-iodocyclohex-2-en-1-one, a highly functionalized synthon. qub.ac.uk This highlights the power of enzymatic methods in creating complex chiral building blocks from simple aromatic precursors. qub.ac.uk

Organometallic Reagent-Mediated Transformations

Organometallic reagents are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high precision. The preparation of organomagnesium and organozinc compounds from halogenated precursors is a key strategy. google.comthieme-connect.de For example, the use of i-PrMgCl·LiCl facilitates bromine-magnesium exchange reactions, allowing for the preparation of polyfunctional organomagnesium compounds from aryl and heteroaryl bromides. google.com This type of reagent could theoretically be used to convert 3-bromocyclohex-2-en-1-ol (B6250314) into a Grignard reagent for further derivatization.

More directly relevant, the LiCl-mediated insertion of zinc into halogenated cyclohexenones provides stable and functionalized organozinc reagents. uni-muenchen.de The 3-zincated cyclohexenone formed from 3-bromocyclohex-2-en-1-one is a versatile intermediate. uni-muenchen.de While the primary application demonstrated for this reagent is palladium-catalyzed cross-coupling reactions, the principle of its formation is a key organometallic transformation. uni-muenchen.de

The following table details the successful cross-coupling reactions of the organozinc reagent derived from 3-bromocyclohex-2-en-1-one, illustrating the utility of this organometallic intermediate.

| Electrophile | Catalyst/Conditions | Product | Yield (%) |

| 4-Bromobenzonitrile | Pd-catalyst | 3-(4-Cyanophenyl)cyclohex-2-en-1-one | 88 |

| Ethyl 4-iodobenzoate | Pd-catalyst | 3-(4-(Ethoxycarbonyl)phenyl)cyclohex-2-en-1-one | 76 |

| 3-Bromocyclohexene | Cu(I)-mediated | 3-(Cyclohex-2-en-1-yl)cyclohex-2-en-1-one | 76 |

| Bromoacetylene derivative | Cu(I)-mediated | 3-(Alkynyl)cyclohex-2-en-1-one | 71 |

Data sourced from a study on LiCl-mediated zinc insertions. uni-muenchen.de

Allylic Functionalization and Derivatization Strategies

Modern transition-metal catalysis has enabled the direct functionalization of C-H bonds, including those at the allylic position. nih.gov Palladium-hydride catalysis, for example, can achieve migratory allylic C-H functionalization of non-conjugated dienes with high yield and enantioselectivity. nih.gov This strategy involves a "chain-walking" process where a palladium catalyst moves along a carbon chain to the desired position before executing an allylic substitution. nih.gov

In the context of synthesizing this compound, one could envision a strategy starting from a simpler precursor like 3-iodocyclohexene. A regioselective palladium-catalyzed allylic C-H oxidation could then install the hydroxyl group at the C1 position. Such methods provide a powerful and atom-economical alternative to traditional routes that rely on pre-functionalized substrates. The development of these catalytic systems is a major focus in modern organic synthesis. wixsite.comnih.gov The success of these reactions often depends on the choice of metal catalyst, ligand, and oxidant to control the chemo- and regioselectivity of the C-H functionalization.

Reactivity and Mechanistic Understanding of 3 Iodocyclohex 2 En 1 Ol Transformations

Nucleophilic Substitution Reactions

The presence of an iodine atom on the cyclohexene (B86901) ring makes 3-iodocyclohex-2-en-1-ol an excellent precursor for nucleophilic substitution reactions, particularly those mediated by transition metals. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

Copper-mediated cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, and this compound is a competent substrate for such transformations. ecampus.comtcichemicals.com These reactions often involve the use of organocuprates, which are powerful nucleophiles capable of displacing the iodide. arkat-usa.org The general mechanism is believed to involve the formation of a copper(III) intermediate following the addition of the cuprate (B13416276) to the carbon-iodine bond. thieme-connect.de This is often followed by reductive elimination to furnish the cross-coupled product.

The interaction of 3-iodocyclohex-2-enone (B1625203) with a cuprate, followed by thermolysis, has been shown to yield a dienone in a quantitative yield, showcasing the efficiency of cuprate additions in forming new carbon-carbon bonds. arkat-usa.orgresearchgate.net These reactions are often highly regio- and stereoselective. uni-muenchen.deuni-muenchen.de The choice of solvent, ligands, and the specific copper salt can significantly influence the outcome of the reaction. tcichemicals.comthieme-connect.de For instance, the use of copper(I) 2-thiophenecarboxylate (CuTc) as a catalyst can allow some Ullmann-type couplings to proceed even at room temperature. tcichemicals.com

Recent advancements have focused on developing milder reaction conditions and utilizing catalytic amounts of copper, often in the presence of specific ligands like diamines or dicarbonyl compounds, to improve reaction efficiency and substrate scope. tcichemicals.comcas.cn

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield |

|---|---|---|---|---|

| 3-Iodocyclohex-2-enone | Cuprate derivative 67 | - | Dienone 70 | Quantitative arkat-usa.orgresearchgate.net |

| Terminal Alkyne | Haloalkyne | Cu(I) salt | Unsymmetrical Diyne | Varies rsc.org |

| Diazo Compound | Sodium Alkane(arene)sulfinate | CuI | Sulfone | Good cas.cn |

A significant challenge in the functionalization of allylic substrates is controlling the regioselectivity of the incoming nucleophile. uni-muenchen.de Depending on the reaction conditions and the nature of the catalyst, nucleophilic attack can occur at either the α- or γ-position relative to the leaving group, leading to SN2 or SN2' products, respectively. uni-muenchen.de

In the context of this compound and its derivatives, palladium-catalyzed reactions have been instrumental in achieving regiochemical control. For instance, a palladium-catalyzed C(sp³)–H alkenylation has been successfully employed with a vinyl iodide derived from 3-iodocyclohex-2-en-1-one to create a cis-decorated cyclobutene. semanticscholar.org The choice of metal catalyst is crucial; while palladium catalysts often favor attack at the terminal carbon of an unsymmetrical allylic substrate, other metals can promote attack at the more substituted position. uni-muenchen.de

The interplay of the metal, ligands, nucleophile, and leaving group dictates the regiochemical outcome. uni-muenchen.de This level of control is paramount for the synthesis of complex molecules where precise installation of functional groups is required.

Reductive Pathways and Dehalogenation

The carbon-iodine bond in this compound is susceptible to cleavage under reductive conditions, leading to dehalogenation. This process can be achieved through various methods, each with its own mechanistic nuances.

The reduction of this compound can lead to the formation of cyclohex-2-en-1-ol. The stereochemistry of the resulting alcohol is of significant interest. While specific studies on the stereospecific reduction of this compound are not extensively detailed in the provided context, the reduction of the related 2-iodocyclohex-2-en-1-one (B1246760) to (1S)-2-iodocyclohex-2-en-1-ol has been achieved with high yield. uni-muenchen.de This suggests that stereocontrol is feasible in these systems. The reduction of the carbonyl group in 2-iodocyclohex-2-enone can be accomplished using reagents like sodium borohydride (B1222165) in the presence of cerium chloride. rsc.org

The dehalogenation of organic halides can proceed through electron transfer mechanisms. acs.org One common method involves the use of an electron source, such as lithium metal, followed by the addition of a proton source. acs.org This process is believed to involve the formation of radical intermediates. acs.org

Photoinduced electron transfer (PET) reactions offer another pathway for the dehalogenation and subsequent cyclization of iodoenones. rsc.org For example, triethylamine-mediated PET reactions have been shown to effect the intramolecular radical cyclization of α-iodo enones. rsc.org The mechanism likely involves the transfer of an electron from the amine to the enone, leading to the formation of a radical anion which then expels the iodide to generate a vinyl radical. This radical can then undergo further reactions.

The single electron transfer mechanism can sometimes be complicated by the involvement of an SRN1 chain mechanism, particularly with alkyl iodides. thieme-connect.de

Cyclization and Rearrangement Reactions

The functionalities present in this compound and its derivatives make them suitable precursors for various cyclization and rearrangement reactions, which are powerful strategies for building cyclic and polycyclic frameworks.

Intramolecular radical cyclization of α-iodo enones, initiated by photoinduced electron transfer, provides a facile route to bicyclic systems. rsc.org

Rearrangement reactions, which involve the migration of a group within the same molecule, are a broad class of organic transformations. wikipedia.org While specific examples of rearrangements starting directly from this compound are not detailed in the provided search results, the allylic alcohol moiety is a common participant in rearrangements like the Claisen rearrangement, especially after appropriate functionalization. semanticscholar.org For example, an O-allylated intermediate can undergo a whiterose.ac.ukwhiterose.ac.uk-Claisen rearrangement upon heating. semanticscholar.org

Intramolecular Carbon-Carbon Bond Formation

The intramolecular coupling of the vinyl iodide with a tethered nucleophile represents a powerful strategy for the formation of new carbon-carbon bonds, leading to the construction of bicyclic structures. A prominent example of this type of transformation is the intramolecular Heck reaction.

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an alkenyl halide with an alkene within the same molecule. wikipedia.org This process is highly efficient for creating cyclic structures of various ring sizes. wikipedia.orgnih.gov The reaction typically proceeds via a neutral or cationic pathway, starting with the oxidative addition of the carbon-iodine bond to a palladium(0) complex. This is followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the active catalyst. wikipedia.org

While direct studies on this compound are not extensively documented, the reactivity of similar vinyl iodides in intramolecular Heck reactions provides a clear precedent. For instance, the cyclization of tethered vinyl iodides has been successfully employed in the synthesis of complex natural products. wikipedia.org The regioselectivity of the cyclization, leading to either exo or endo products, is a critical aspect and is often governed by the length and flexibility of the tether connecting the reacting partners. princeton.edu

In a related context, nickel-catalyzed intramolecular carbon-oxygen bond formation between vinyl halides and alcohols has been demonstrated to be an effective method for synthesizing cyclic vinyl ethers. nih.gov This suggests that under appropriate catalytic conditions, the hydroxyl group of this compound could potentially participate in intramolecular cyclizations.

Research into the intramolecular Heck reaction of vinyl halides with pendant alkenes has shown that the reaction conditions, including the choice of palladium catalyst, ligands, and base, are crucial for achieving high yields and selectivity. The following table summarizes representative conditions for intramolecular Heck reactions of related substrates.

| Substrate Type | Catalyst System | Base | Solvent | Product Type | Reference |

| Alkenyl Iodide | Pd(OAc)₂, PPh₃ | Et₃N | Acetonitrile/Toluene (B28343) | Bicyclic Alkene | nih.gov |

| Vinyl Iodide | Pd(PPh₃)₂Cl₂ | K₂CO₃ | DMF | Macrocycle | nih.gov |

| Z-Iodoalkene | Pd(OAc)₂, P(o-tol)₃ | Ag₂CO₃ | Acetonitrile | Bridged Bicyclic | beilstein-journals.org |

Radical-Mediated Cyclizations Involving Allylic Iodides

The carbon-iodine bond in allylic and vinylic iodides is susceptible to homolytic cleavage, making these compounds excellent precursors for radical-mediated cyclization reactions. These reactions offer a powerful alternative to transition metal-catalyzed processes for the formation of carbon-carbon bonds.

One of the most effective reagents for initiating such cyclizations is samarium(II) iodide (SmI₂). rsc.orgnih.gov SmI₂ is a potent single-electron transfer agent that can reductively cleave the carbon-iodine bond to generate a radical intermediate. rsc.orgresearchgate.net This radical can then undergo intramolecular addition to a tethered unsaturated system, such as an alkene or alkyne, to form a new ring. The resulting radical is then typically reduced by another equivalent of SmI₂ to an organosamarium species, which can be quenched with a proton source. nih.gov

The application of SmI₂-mediated cyclizations is widespread in natural product synthesis, where it is often used to construct complex polycyclic frameworks with high stereocontrol. nih.govresearchgate.net The stereochemical outcome of these reactions is often predictable, influenced by the formation of well-defined transition states where the samarium ion coordinates to Lewis basic sites in the substrate. rsc.org

While specific examples utilizing this compound are not prevalent in the literature, the extensive research on SmI₂-mediated cyclizations of other iodoalkenes provides a strong basis for predicting its reactivity. nih.gov The general mechanism involves the formation of a vinyl radical from the iodoalkene, which then cyclizes onto a pendant unsaturated group.

The table below presents examples of samarium(II) iodide-mediated radical cyclizations of various iodo-substrates, illustrating the versatility of this methodology.

| Substrate | Reagent | Additive | Solvent | Product | Reference |

| Iodoalkene | SmI₂ | - | THF | Bicyclic Alcohol | rsc.org |

| Iodide with Aldehyde | SmI₂ | - | THF | Tricyclic Core | rsc.org |

| Iodide (Barbier Cyclization) | SmI₂ | NiI₂ (catalytic) | THF | Hemiketal | nih.gov |

Transition Metal-Catalyzed Cycloisomerizations (e.g., Palladium)

Transition metal-catalyzed cycloisomerizations represent an atom-economical approach to the synthesis of cyclic compounds from unsaturated precursors. Palladium catalysts, in particular, have been extensively studied for their ability to promote the cycloisomerization of enynes, dienes, and unsaturated alcohols. acs.orgsu.se

In the context of unsaturated alcohols, palladium catalysts can facilitate isomerization through a chain-walking process, which involves a series of migratory insertion and β-hydride elimination steps. acs.org For a substrate like this compound, a palladium catalyst could potentially initiate a cycloisomerization process, although the presence of the vinyl iodide would likely lead to competing reaction pathways, such as the Heck reaction mentioned earlier.

Palladium-catalyzed cyclizations of allenes bearing a nucleophilic functionality in the presence of an alkenyl halide have also been reported. nih.gov These reactions proceed through a sequence of cyclic nucleopalladation, insertion, and subsequent elimination or reductive elimination steps. nih.gov

Furthermore, palladium(II)-catalyzed Wacker-type cyclizations of unsaturated alcohols are a well-established method for the synthesis of heterocyclic compounds. nih.gov These reactions typically involve the intramolecular attack of the hydroxyl group onto a palladium-activated alkene. While this compound itself is a cyclic alcohol, appropriately functionalized derivatives could potentially undergo such transformations to form bridged bicyclic ethers.

The following table provides examples of palladium-catalyzed cycloisomerization and related cyclization reactions of unsaturated alcohols and similar substrates.

| Substrate Type | Catalyst System | Oxidant/Additive | Solvent | Product Type | Reference |

| Unsaturated Alcohol | Pd(OAc)₂/(-)-Sparteine | O₂ | Toluene | Bicyclic Ether | nih.gov |

| Enallenol | Pd(OAc)₂ | Benzoquinone | Dioxane | Carbonylative Carbocyclization | su.se |

| Alkenyl Alcohol | Pd(TFA)₂/Ligand | - | Dichloromethane | Isomerized Aldehyde | acs.org |

Applications of 3 Iodocyclohex 2 En 1 Ol in Complex Molecular Synthesis

Building Block in Natural Product Total Synthesis

The cyclohexene (B86901) core is a common motif in numerous natural products. 3-Iodocyclohex-2-en-1-ol provides a powerful starting point for the stereocontrolled synthesis of these complex molecules. The vinyl iodide moiety is particularly useful, serving as a handle for various carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Sonogashira couplings, while the allylic alcohol can direct stereoselective reactions or be further functionalized.

A significant application of this compound is in the synthesis of Seudenol, a pheromone of the Douglas fir beetle. Research has demonstrated that optically active forms of this compound can be used to produce the different stereoisomers of Seudenol. Specifically, (R)-(+)-Seudenol and its antipode have been successfully synthesized by treating the corresponding optically active this compound with lithium dimethylcuprate (Me₂CuLi). researchgate.net This transformation proceeds with high stereoselectivity, where the methyl group displaces the iodide, establishing the final structure of the natural product. The absolute configurations were confirmed by converting the starting material, (+)-3-iodocyclohex-2-en-1-ol, into the known (R)-(+)-cyclohex-2-en-1-ol. researchgate.net

Key Transformation in Seudenol Synthesis

| Starting Material | Reagent | Product |

|---|

The utility of the 3-iodocyclohexene framework extends to the synthesis of highly complex natural products like Elisabethin A, a diterpene isolated from a Caribbean gorgonian. nih.govacs.org While the direct use of this compound is noted, synthetic strategies toward complex molecules like Elisabethin A have utilized the closely related ketone, 3-iodocyclohex-2-en-1-one. semanticscholar.org A vinyl iodide derived from this ketone served as a crucial coupling partner in a palladium-catalyzed C(sp³)–H alkenylation reaction. semanticscholar.org This key step allowed for the construction of a cis-decorated cyclobutene, an advanced intermediate on the path to a larger, more complex molecular scaffold. semanticscholar.org This demonstrates how the functionalized cyclohexene ring system, whether as an alcohol or a ketone, is instrumental in building the intricate carbon frameworks required for the total synthesis of complex natural products.

Application in Complex Intermediate Synthesis

| Precursor Derivative | Key Reaction | Product |

|---|

Contribution to the Development of Novel Synthetic Methodologies

Beyond its role as a building block for specific targets, this compound and its derivatives are valuable substrates for developing and exploring new synthetic reactions and strategies.

The allylic alcohol and vinyl iodide functionalities make this compound an ideal substrate for investigating new asymmetric transformations. The synthesis of optically active Seudenol from chiral this compound is a prime example of how the chirality of the substrate can be transferred to the product. researchgate.net Furthermore, the development of regio- and stereoselective allylic substitution reactions, often mediated by transition metals like copper, relies on substrates of this nature. uni-muenchen.de Such reactions are critical for creating new stereogenic centers, and the well-defined structure of this compound allows for a clear assessment of the selectivity and efficiency of new catalytic systems. uni-muenchen.de

The reactivity of the vinyl iodide and the allylic alcohol allows this compound to be a precursor to a wide array of highly functionalized organic compounds. The vinyl iodide can be transformed through various cross-coupling reactions to introduce diverse substituents at the 3-position. The related compound, 2-Iodocyclohex-2-en-1-one (B1246760), is also recognized as a valuable building block for synthesizing trisubstituted carbonyl compounds through similar cross-coupling methodologies. biosynth.com These transformations convert a relatively simple cyclic structure into a densely functionalized molecule with potential applications in materials science, and as intermediates for pharmaceuticals and other biologically active compounds. semanticscholar.orgbiosynth.com

Advanced Analytical and Computational Methodologies for 3 Iodocyclohex 2 En 1 Ol Research

Spectroscopic Techniques for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Iodocyclohex-2-en-1-ol and for monitoring its synthesis in real-time. rsc.orgthermofisher.commagritek.com The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

In the context of reaction monitoring, NMR allows for the in-situ observation of the conversion of reactants to products. rsc.org This is achieved by tracking the appearance and disappearance of characteristic signals over time. For instance, the formation of this compound from a precursor like cyclohex-2-en-1-ol can be monitored by observing the emergence of signals corresponding to the protons and carbons in the product molecule. benthamopen.com The quantitative nature of NMR also allows for the determination of reaction kinetics by measuring the relative integrals of reactant and product signals. magritek.com Benchtop NMR spectrometers, which can be placed directly in a fume hood, have made this type of real-time analysis more accessible. rsc.orgmagritek.com

Table 1: Representative ¹H NMR Chemical Shifts for Common Lab Solvents and Impurities

| Compound | Proton | Multiplicity | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in (CD₃)₂CO (ppm) | Chemical Shift (δ) in (CD₃)₂SO (ppm) |

|---|---|---|---|---|---|

| Chloroform | CH | s | 7.26 | 8.02 | 8.32 |

| Acetone | CH₃ | s | 2.17 | 2.09 | 2.09 |

| Water | H₂O | s | 1.56 | 2.84 | 3.33 |

| Acetic Acid | CH₃ | s | 2.10 | 1.96 | 1.91 |

| Diethyl Ether | CH₃ | t | 1.21 | 1.11 | 1.09 |

| Diethyl Ether | CH₂ | q | 3.48 | 3.41 | 3.38 |

Data sourced from common laboratory reference tables. sigmaaldrich.comcarlroth.com Note that chemical shifts can be dependent on concentration and temperature.

Chromatographic Techniques for Chiral Purity Determination

The determination of the enantiomeric excess (e.e.) of chiral molecules like this compound is critical, particularly in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the premier techniques for this purpose. sepscience.comcsfarmacie.czlcms.czgcms.cz

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. americanpharmaceuticalreview.comsigmaaldrich.com These stationary phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. americanpharmaceuticalreview.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, or synthetic chiral polymers. americanpharmaceuticalreview.comresearchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation. sigmaaldrich.com

Similarly, chiral GC employs capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to separate volatile enantiomers. gcms.cz The separation mechanism also relies on the formation of temporary diastereomeric complexes. The resolution of enantiomers in chiral GC can be significantly affected by parameters such as the temperature ramp rate and the carrier gas linear velocity. gcms.cz For both HPLC and GC, the enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. diva-portal.org Kinetic resolutions using lipase-catalyzed transesterification have been employed to produce (R)- and (S)-3-iodocyclohex-2-en-1-yl acetate (B1210297) with high enantiomeric excess, which can be analyzed by these chromatographic methods. researchgate.net

Table 2: Common Chiral Stationary Phases for HPLC and GC

| Technique | Stationary Phase Type | Common Examples | Typical Analytes |

|---|---|---|---|

| HPLC | Polysaccharide-based | Chiralcel OD, Chiralpak AD | Wide range of racemates, including pharmaceuticals |

| HPLC | Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Basic and acidic compounds |

| GC | Cyclodextrin-based | Derivatized β- and γ-cyclodextrins | Volatile chiral compounds, flavor & fragrance compounds |

This table provides a general overview of common CSPs. gcms.czamericanpharmaceuticalreview.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. youtube.com In the context of this compound research, LC-MS is invaluable for monitoring reaction progress, especially for identifying and tracking low-level intermediates and byproducts. nih.govchromatographyonline.com

By coupling a liquid chromatograph to a mass spectrometer, it is possible to separate the components of a reaction mixture and obtain mass information for each component as it elutes from the column. youtube.com This is particularly useful for complex reaction mixtures where NMR spectra may be difficult to interpret due to overlapping signals.

Modern LC-MS instruments, such as triple quadrupole or quadrupole-time-of-flight (Q-TOF) systems, offer various scan modes for comprehensive analysis. youtube.com For instance, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides exceptional sensitivity and selectivity for quantifying targeted compounds, making it ideal for tracking the formation of this compound and consumption of starting materials. chromatographyonline.comnih.gov High-resolution mass spectrometry (HRMS), often performed on Q-TOF instruments, allows for the determination of the accurate mass and elemental composition of reaction components, aiding in the identification of unknown intermediates and products. youtube.comnih.gov

X-ray Crystallography for Definitive Stereochemical Confirmation

While spectroscopic and chromatographic methods provide strong evidence for the structure and stereochemistry of this compound, X-ray crystallography offers the most definitive and unambiguous confirmation of its three-dimensional structure, including its absolute configuration. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, revealing the precise positions of all atoms in space.

For a chiral molecule like this compound, X-ray crystallography can unequivocally determine the relative and absolute stereochemistry of the chiral centers. This is often crucial for validating results from asymmetric syntheses and for understanding the stereochemical outcomes of reactions. While obtaining a suitable single crystal of this compound itself might be challenging, the preparation of a crystalline derivative is a common strategy. acs.orgiucr.org The structure of a derivative, once determined, can be reliably correlated back to the parent molecule. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for crystallographic data. mdpi.com

Table 3: Crystallographic Data for a Representative Functionalized Cyclohexene (B86901) Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 17.8669 (14) |

| b (Å) | 6.3495 (5) |

| c (Å) | 9.6195 (7) |

| β (°) | 101.567 (8) |

| Volume (ų) | 1069.13 (15) |

| Z | 2 |

This data is for N,N'-(cyclohexane-1,4-dicarbonothioyl)bis(4-methylbenzamide) and is illustrative of the type of data obtained from X-ray crystallography. researchgate.net

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reaction mechanisms, stereoselectivity, and properties of molecules like this compound. wordpress.commdpi.com These theoretical methods allow researchers to model chemical reactions at the atomic level, providing insights that are often difficult or impossible to obtain through experimentation alone. scielo.brresearchgate.net

DFT calculations can be used to determine the geometries and energies of reactants, transition states, intermediates, and products. researchgate.netrsc.org By mapping out the potential energy surface of a reaction, chemists can elucidate the most likely reaction pathway and identify the factors that control the reaction's outcome, such as the origin of stereoselectivity in the synthesis of this compound. For example, computational studies can help rationalize the diastereoselectivity observed in reactions by comparing the energies of different transition states leading to different stereoisomers. scielo.br

Furthermore, computational methods can predict various molecular properties, including spectroscopic data like NMR chemical shifts, which can aid in the interpretation of experimental spectra. nih.gov Predictive modeling can also be used to design new catalysts or reaction conditions to improve the yield and selectivity of the synthesis of this compound. beilstein-journals.org The synergy between computational and experimental approaches is crucial for advancing the understanding and application of this important chiral molecule. wordpress.com

Table 4: Illustrative Energy Differences from DFT Calculations for a Reaction

| Parameter | Energy (kcal/mol) |

|---|---|

| Activation Energy Barrier (endo) | < 4 |

| Activation Energy Barrier (exo) | < 4 |

| Energy Difference (ΔΔG‡) between endo/exo | < 4 |

| Energy Difference for Regioselectivity (ortho favored) | ~19 |

This data is from a study on hetero-Diels-Alder reactions and demonstrates how DFT can quantify energy differences between competing pathways. scielo.br

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) has emerged as a powerful computational tool in organic chemistry, providing deep insights into reaction mechanisms, energetics, and the structures of transient species like transition states. While specific DFT studies focusing exclusively on the reaction energetics and transition states of this compound are not extensively documented in publicly available literature, the principles and methodologies of DFT are widely applied to analogous systems, such as other halogenated allylic alcohols and alkenes. These studies on related molecules provide a robust framework for understanding and predicting the chemical behavior of this compound.

Computational investigations are crucial for elucidating reaction pathways that are difficult to probe experimentally. For reactions involving this compound, such as electrophilic additions to the double bond, nucleophilic substitutions at the carbon bearing the iodine or at the allylic hydroxyl group, and rearrangement reactions, DFT calculations can map out the potential energy surface. This mapping helps in identifying the most plausible reaction mechanism by comparing the activation energies of different possible pathways.

A key area of investigation using DFT is the study of transition states, which are high-energy, short-lived configurations along the reaction coordinate that represent the energy barrier to a reaction. The geometry and energy of a transition state, calculated using DFT, are critical for understanding the kinetics and stereoselectivity of a reaction. For instance, in the case of an electrophilic addition of an iodine-containing species to the double bond of this compound, DFT can model the formation of the intermediate iodonium (B1229267) ion and the subsequent attack by a nucleophile.

DFT calculations on related systems, such as the iodolactonization of alkenoic acids, have shed light on the role of the iodine source (e.g., N-iodosuccinimide (NIS) with or without molecular iodine) in activating the alkene. researchgate.netnih.govnih.govpnas.org These studies have calculated the structures and energies of transition states for the alkene activation step, providing a detailed picture of the electronic and steric factors that control the reaction. researchgate.netnih.gov For example, DFT has been used to demonstrate how Lewis bases can catalyze halolactonization reactions by being present in the product-determining transition state structure. nih.govpnas.org

In a hypothetical DFT study on the allylic substitution of this compound, researchers would typically model the starting materials, potential intermediates (such as an allylic carbocation), transition states, and products. The relative Gibbs free energies of these species would be calculated to determine the thermodynamic and kinetic favorability of the proposed reaction pathway.

To illustrate the type of data generated from such a study, consider a hypothetical S_N2' reaction of this compound with a generic nucleophile (Nu⁻). A DFT study would calculate the energies of the reactants, the transition state, and the products.

Table 1: Hypothetical DFT-Calculated Relative Energies for an S_N2' Reaction of this compound

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 (Reference) |

| TS1 | Transition state for nucleophilic attack | +25.3 |

| Products | 3-Nu-cyclohex-1-en-1-ol + I⁻ | -15.8 |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the kind of data that would be obtained from a DFT study.

Furthermore, DFT calculations can provide insights into the stereochemical outcome of reactions. For example, in the case of a reaction that creates a new stereocenter, DFT can be used to calculate the activation energies for the formation of different stereoisomers. The pathway with the lower activation energy would be predicted to be the major product, thus explaining or predicting the diastereoselectivity or enantioselectivity of the reaction. Studies on the iodine(III)-mediated oxidative amination of alkenes have successfully used DFT to rationalize the observed product distributions based on the energetics of different reaction pathways. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-Iodocyclohex-2-en-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves iodination of cyclohexenol derivatives. A common approach is electrophilic iodination using iodine monochloride (ICl) in a non-polar solvent like dichloromethane. Key factors include:

- Temperature control (0–5°C to minimize side reactions like di-iodination) .

- Stoichiometry : Excess ICl may lead to over-iodination, reducing regioselectivity .

- Work-up : Neutralization with sodium thiosulfate to quench unreacted iodine.

Comparative yields and purity metrics for different methods:

| Method | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| ICl in DCM | Dichloromethane | 72 | 98.5 |

| N-Iodosuccinimide (NIS) | Acetonitrile | 65 | 95.2 |

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

- Methodological Answer : and NMR are critical for structural confirmation. Key signals:

- NMR : The vinylic proton (C2) appears as a doublet at δ 5.6–5.8 ppm (coupling with C1 proton).

- NMR : The iodine-bearing carbon (C3) shows a deshielded signal at δ 85–90 ppm due to the heavy atom effect .

Misidentification risks arise in distinguishing between cyclohexenol isomers (e.g., 4-iodo vs. 3-iodo); NOESY or HSQC can resolve spatial proximity ambiguities .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer : Stability is pH- and light-sensitive. Degradation pathways include:

- Photodeiodination : UV light induces C-I bond cleavage, forming cyclohexenol and iodine radicals. Store in amber vials under inert gas .

- Hydrolysis : Acidic conditions protonate the hydroxyl group, accelerating nucleophilic substitution. Stability

| Condition | Degradation (%) after 7 days |

|---|---|

| Dark, 4°C, N₂ atmosphere | <2 |

| Light, 25°C, air | 28 |

Q. What are the IUPAC nomenclature rules for correctly identifying this compound?

- Methodological Answer : The numbering prioritizes the hydroxyl group (position 1), followed by the double bond (position 2–3) and iodine substituent (position 3). Common errors include misnumbering (e.g., "2-Iodocyclohex-3-en-1-ol"), which incorrectly places iodine at C2 .

Advanced Research Questions

Q. How does the stereoelectronic effect of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The C-I bond’s polarizability enhances oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the cyclohexene ring can reduce catalytic efficiency. Computational studies (DFT) show iodine’s σ-hole interaction stabilizes transition states, improving regioselectivity in arylations .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Strategies:

- Reproducibility checks : Validate data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆).

- High-resolution MS : Confirm molecular ion peaks to rule out co-eluting impurities .

- Meta-analysis : Compare datasets from peer-reviewed journals (e.g., Oriental Journal of Chemistry) rather than commercial databases .

Q. What computational methods are most effective for predicting the biological activity of this compound analogs?

Q. What experimental protocols optimize the isolation of this compound from complex reaction mixtures?

Q. How can researchers design degradation studies to identify the environmental persistence of this compound?

- Methodological Answer : Simulate environmental conditions:

Q. What strategies integrate this compound into green chemistry workflows to minimize hazardous waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.